![molecular formula C17H21N3O3S B2360419 2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-17-8](/img/structure/B2360419.png)
2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring . This structure is fused with a cyclopenta ring. The molecule also contains a sulfonyl functional group attached to a 2-ethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several different types of functional groups and rings, which can have significant effects on its chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The sulfonyl group could potentially undergo substitution reactions, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Fluorescent Probes for Bioimaging
This compound belongs to a family of pyrazolo[1,5-a]pyrimidines-based fluorophores, which are crucial for studying the dynamics of intracellular processes. They serve as fluorescent probes due to their tunable photophysical properties, which can be adjusted by substituting different groups at specific positions on the fused ring .
Chemosensors
The presence of heteroatoms like nitrogen in the compound’s structure makes it a potential chelating agent for ions. This property is beneficial for developing chemosensors that can detect the presence of various ions or molecules within biological or environmental samples .
Organic Materials Science
Due to their solid-state emission intensities, compounds from this family can be designed as solid-state emitters. This application is significant in the field of organic materials science, where these compounds can be used in the development of new materials with specific optical properties .
Medicinal Chemistry
In medicinal chemistry, such heterocyclic compounds have been used for c-Met inhibition, which is a crucial target in cancer therapy. They have also shown GABA A allosteric modulating activity, indicating potential applications in neurological disorders .
Polymer Science
These compounds have been incorporated into polymers for use in solar cells. The structural diversity allowed by the synthetic methodologies of these compounds makes them suitable for creating polymers with desired properties for energy applications .
Drug Development
The compound’s structure is conducive to modification, which can lead to the inhibition of enzymes like BACE-1, a target in Alzheimer’s disease treatment. This demonstrates its potential use in the development of new therapeutic drugs .
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as 11-(2-ethoxybenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, making the compound a potential candidate for cancer treatment .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It shows superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 .
Propriétés
IUPAC Name |
11-(2-ethoxyphenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16-8-3-4-9-17(16)24(21,22)19-10-11-20-15(12-19)13-6-5-7-14(13)18-20/h3-4,8-9H,2,5-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUVURCEPJHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)
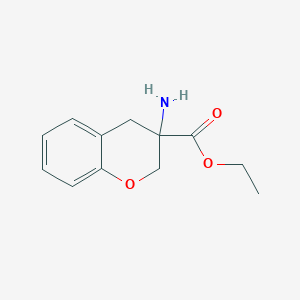

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)
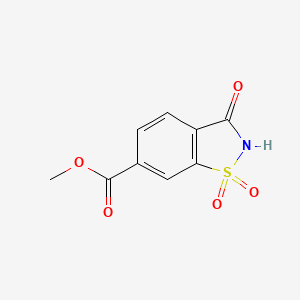
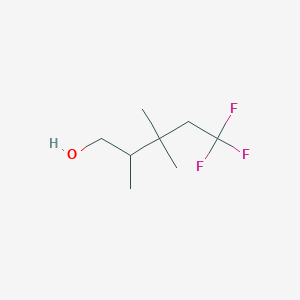
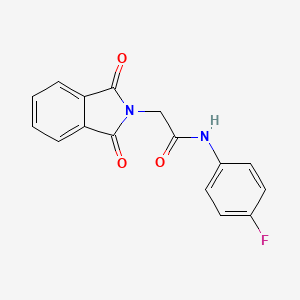
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
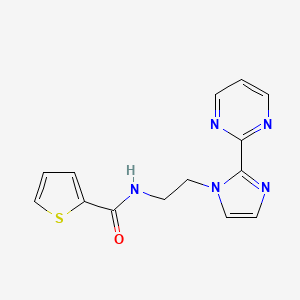
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)
